

Unraveling the Chemical Landscape of CAY10512: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental application of **CAY10512**, a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. The information is curated for professionals in the fields of chemical biology, pharmacology, and drug development to facilitate further research and application of this compound.

Chemical Identity and Physicochemical Properties

CAY10512 is a synthetic, substituted trans-stilbene analog of resveratrol. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference	
IUPAC Name	1-fluoro-2-[2-(4- methoxyphenyl)ethenyl]benze ne	[1][2][3][4]	
CAS Number	139141-12-1	[1][2][3][4][5][6][7]	
Molecular Formula	C15H13FO	[1][3][4][6][7]	
Molecular Weight	228.3 g/mol	[1][3][4]	
Canonical SMILES	COc1ccc(cc1)\C=C\c1ccccc1F	[1]	
Appearance	Crystalline solid	[4]	
Purity	≥97%	[1]	

Solubility Data

The solubility of **CAY10512** in various common laboratory solvents has been determined, providing essential information for the preparation of stock solutions and experimental assays.

Solvent	Solubility	Reference
Dimethylformamide (DMF)	3 mg/mL	[1]
DMF:PBS (pH 7.2) (1:2)	0.3 mg/mL	[1]
Dimethyl sulfoxide (DMSO)	2 mg/mL	[1]
Ethanol	0.5 mg/mL	[1]

Biological Activity and Mechanism of Action

CAY10512 is a highly potent inhibitor of the NF-kB signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. It is a resveratrol analog with significantly enhanced potency.

Quantitative Biological Data



The inhibitory and antioxidant activities of **CAY10512** have been quantified in various cellular and non-cellular assays.

Parameter	Value	Comparison	Reference
IC₅₀ (TNFα-induced NF-κB activation)	0.15 μΜ	20 μM for resveratrol	[1][4]
Antioxidant Activity	100-fold more potent than resveratrol	-	[1][4]

Effects on Pro-inflammatory Mediators

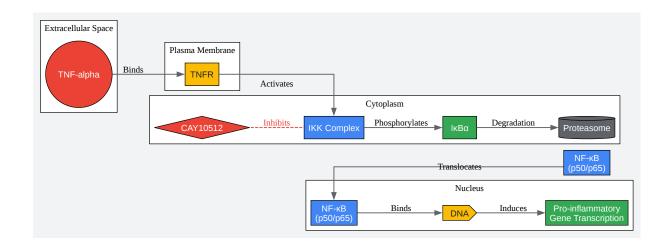
CAY10512 has been demonstrated to modulate the expression and release of various proinflammatory molecules, highlighting its potential as an anti-inflammatory agent.

- Pro-inflammatory Cytokines: Significantly reduces the release of tumor necrosis factor-alpha (TNF-α), monocyte chemoattractant protein-1 (MCP-1), interleukin-8 (IL-8), and interleukin-6 (IL-6)[5].
- NF-κB-sensitive microRNAs: Suppresses the upregulation of pro-inflammatory miRNAs, including miRNA-9, miRNA-125b, miRNA-146a, and miRNA-155, in cerebrospinal fluid and extracellular fluid[2][5][6][7].
- Other Inflammatory Markers: In murine BV-2 microglial cells, **CAY10512** significantly inhibits the gene and protein expression of IL-6 and the inflammatory receptor TNFR2[5].

NF-κB Signaling Pathway and Inhibition by CAY10512

The canonical NF- κ B signaling pathway is a key target of **CAY10512**. The pathway is initiated by pro-inflammatory signals, such as TNF- α , leading to the activation of the I κ B kinase (IKK) complex. IKK then phosphorylates the inhibitory protein I κ B α , targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF- κ B heterodimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes. **CAY10512** is thought to interfere with this cascade, preventing the activation of NF- κ B.





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Figure 1: Proposed mechanism of CAY10512 in the NF-kB signaling pathway.

Experimental Protocols and Applications

CAY10512 has been utilized in various in vitro studies to investigate its anti-inflammatory and cytoprotective effects. The following summarizes the experimental conditions reported in the literature.

Inhibition of miRNA Upregulation in Human Neuroglial Cells (HNG cells)

- Objective: To assess the effect of CAY10512 on the upregulation of pro-inflammatory miRNAs in HNG cells stimulated with Alzheimer's disease extracellular fluid (AD-ECF).
- Methodology:



- Culture HNG cells under standard conditions.
- Treat cells with 5 μM CAY10512 for a duration of 0-96 hours in the presence of AD-ECF.
- Measure the expression levels of miRNA-9, miRNA-125b, miRNA-146a, and miRNA-155 using quantitative real-time PCR (qRT-PCR).
- Key Finding: CAY10512 effectively inhibits the AD-ECF-stimulated upregulation of these miRNAs[5].

Protection of Pancreatic Islet Viability

- Objective: To evaluate the protective effects of **CAY10512** on pancreatic islet cells.
- Methodology:
 - Isolate primary human pancreatic islets.
 - Treat islets with 0.15 μM CAY10512 for 1-7 hours.
 - Assess islet viability and cell damage.
 - Measure the levels of pro-inflammatory factors and tissue factor (TF) expression.
- Key Finding: **CAY10512** significantly protects pancreatic islet viability and alleviates cell damage by inhibiting the increase of pro-inflammatory factors and TF expression[5].

Inhibition of Pro-inflammatory Gene Expression in Microglial Cells (BV-2 cells)

- Objective: To determine the effect of CAY10512 on the expression of pro-inflammatory genes in BV-2 cells stimulated with mineralocorticoid receptor (MR) agonists.
- Methodology:
 - Culture murine BV-2 microglial cells.

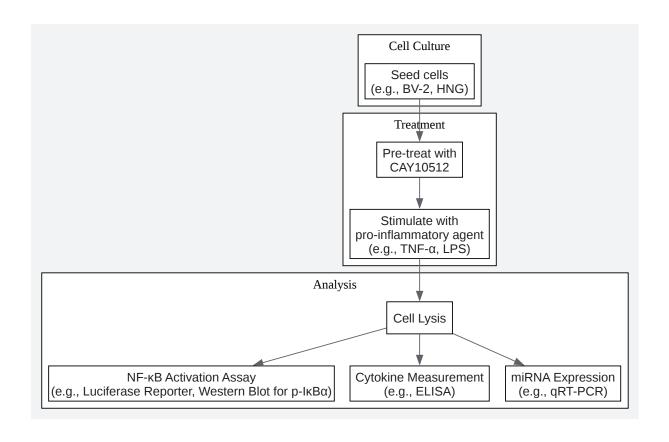


- Treat cells with 0.25 μM CAY10512 for 25 hours in the presence of MR agonists (e.g., Aldosterone, 11-dehydrocorticosterone).
- Analyze the gene and protein expression of IL-6 and TNFR2 using qRT-PCR and Western blotting, respectively.
- Key Finding: CAY10512 significantly inhibits the MR agonist-induced gene and protein expression of IL-6 and TNFR2[5].

Experimental Workflow for Assessing NF-kB Inhibition

The general workflow for evaluating the inhibitory effect of **CAY10512** on NF-kB activation is outlined below.





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Figure 2: General experimental workflow for studying CAY10512 activity.

Conclusion

CAY10512 is a potent and specific inhibitor of the NF-κB signaling pathway with promising therapeutic potential in inflammatory and neurodegenerative diseases. Its well-defined chemical structure and significant in vitro activity make it a valuable tool for researchers investigating the role of NF-κB in various pathological conditions. The experimental protocols outlined in this guide provide a foundation for further studies aimed at elucidating the full therapeutic and mechanistic scope of this compound.



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